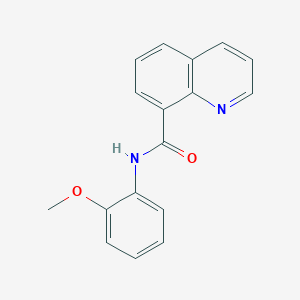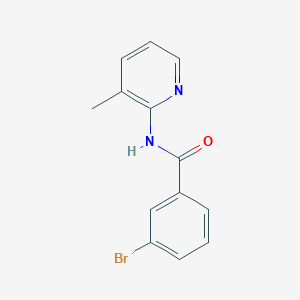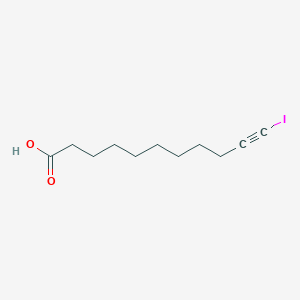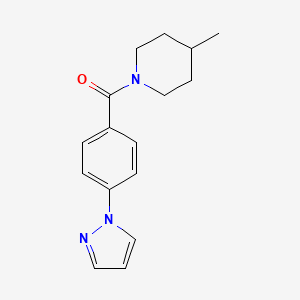
N-(2-bromophenyl)-2-methylsulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromophenyl)-2-methylsulfanylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, which make it useful in areas such as drug development, chemical synthesis, and biological research.
Mecanismo De Acción
The mechanism of action of N-(2-bromophenyl)-2-methylsulfanylacetamide is not yet fully understood. However, it is believed to work by inhibiting certain enzymes or proteins that are involved in disease progression. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-methylsulfanylacetamide has been shown to have various biochemical and physiological effects. It has been found to exhibit anti-inflammatory, analgesic, and anticancer properties. Additionally, it has been shown to have antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-(2-bromophenyl)-2-methylsulfanylacetamide is its versatility. It can be used in various fields, including drug development, chemical synthesis, and biological research. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of this compound is its potential toxicity. It is essential to use appropriate safety measures and protocols when handling this compound.
Direcciones Futuras
There are several future directions for research involving N-(2-bromophenyl)-2-methylsulfanylacetamide. One of the primary areas of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, researchers are interested in exploring its potential as a precursor for the synthesis of other biologically active compounds. Finally, there is a need for further research on the safety and toxicity of this compound, particularly in vivo studies.
Conclusion:
In conclusion, N-(2-bromophenyl)-2-methylsulfanylacetamide is a chemical compound with unique properties that make it useful in various scientific fields. Its potential applications in drug development, chemical synthesis, and biological research make it an exciting area of study. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity. However, the promising results from previous studies suggest that this compound has significant potential for future research and development.
Métodos De Síntesis
The synthesis of N-(2-bromophenyl)-2-methylsulfanylacetamide involves the reaction of 2-bromoaniline with 2-methylsulfanylacetic acid in the presence of a suitable catalyst. The reaction takes place under controlled conditions, and the resulting product is purified through various methods such as recrystallization, chromatography, and distillation.
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)-2-methylsulfanylacetamide has several potential applications in scientific research. One of the primary uses of this compound is in drug development. It has been found to exhibit promising activity against various diseases, including cancer, inflammation, and bacterial infections. Additionally, it has been used as a precursor in the synthesis of other biologically active compounds, which can be used in pharmaceuticals.
Propiedades
IUPAC Name |
N-(2-bromophenyl)-2-methylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNOS/c1-13-6-9(12)11-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZJPAVCFKGZEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)NC1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2-methylsulfanylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7536948.png)





![1-[(1-Phenylcyclopropyl)methyl]-3-[[2-(trifluoromethoxy)phenyl]methyl]urea](/img/structure/B7536983.png)
![6-(furan-2-yl)-3-methyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7536989.png)
![N-(1-acetyl-2,3-dihydroindol-5-yl)-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537009.png)
![1,3,6-trimethyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537015.png)

![5-bromo-N-[(2-bromophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7537028.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(cyclopropanecarbonylamino)phenyl]piperidine-4-carboxamide](/img/structure/B7537042.png)